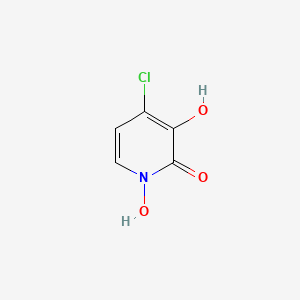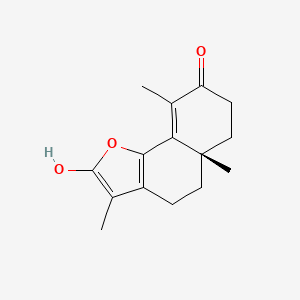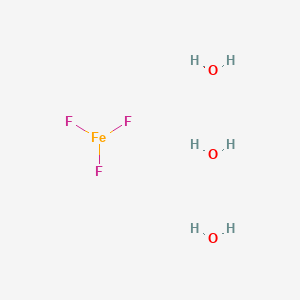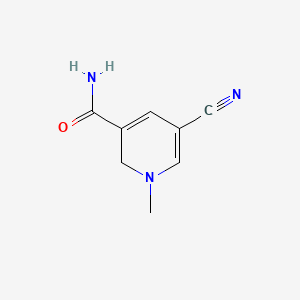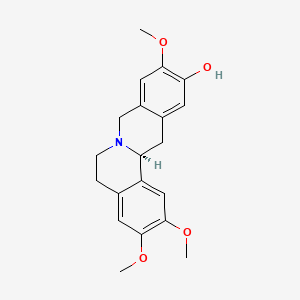
Corytenchine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Corytenchine is a natural product found in Corydalis yanhusuo, Stephania suberosa, and Corydalis ochotensis with data available.
Aplicaciones Científicas De Investigación
Phytochemical Composition and Antioxidant Activities
Corytenchine, identified in the phytochemical investigation of Xylopia langsdorffiana, is one of several isolated compounds that contribute to the plant's properties. Research has shown that these compounds, including corytenchine, exhibit antioxidant activities, particularly discretamine's effectiveness in scavenging free radicals (Silva et al., 2009).
Role in Traditional Medicine
The study of Corydalis species, including the isolation of corytenchine, has played a significant role in understanding the traditional medical use of these plants. These studies have helped to elucidate the structures of various alkaloids, contributing to the understanding of their potential therapeutic applications (Lu et al., 1976).
Synthetic and Structural Analysis
The enantioselective synthesis and structural analysis of corytenchine have been conducted, providing insights into the compound's molecular structure and potential applications in various fields, including pharmaceuticals (Zein et al., 2010).
Biological and Pharmacological Properties
Corytenchine, along with other isoquinoline alkaloids from the genus Corydalis, has been extensively studied for its diverse biological properties. These include acetylcholinesterase inhibitory effects, anti-proliferative, antiviral, and antiplasmodial activities, all of which have substantial implications in medicinal chemistry and drug development (Iranshahy et al., 2014).
Propiedades
Número CAS |
18090-68-1 |
|---|---|
Fórmula molecular |
C20H23NO4 |
Peso molecular |
341.407 |
Nombre IUPAC |
(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol |
InChI |
InChI=1S/C20H23NO4/c1-23-18-9-14-11-21-5-4-12-8-19(24-2)20(25-3)10-15(12)16(21)6-13(14)7-17(18)22/h7-10,16,22H,4-6,11H2,1-3H3/t16-/m0/s1 |
Clave InChI |
ZMCOANUSZBGLSK-INIZCTEOSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)OC)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
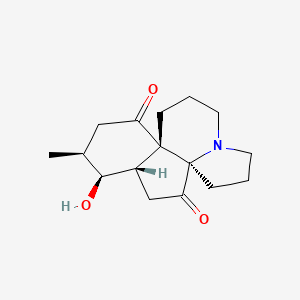
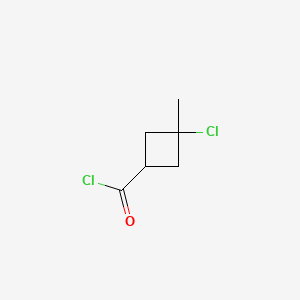

![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)
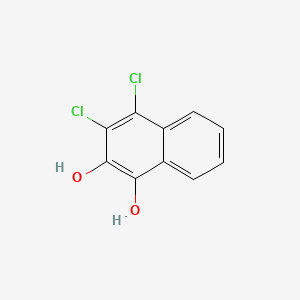
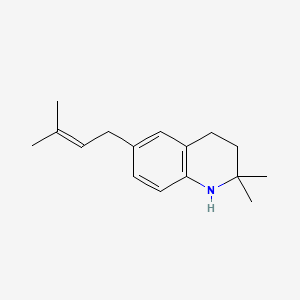
![2H-Spiro[cyclopenta[5,6]naphtho[1,2-f]indazole-1,2'-oxetane]](/img/structure/B578989.png)

